

Technical Whitepaper: Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (Mc-MMAD)

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Compound of Interest

Compound Name: Mc-MMAD

Cat. No.: B8082094

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Document ID: TWS-McMMAD-2025-Q4 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the core structure, chemical properties, and proposed mechanism of action for the novel synthetic compound Methyl-caged 3-Methyl-4-Aminobutanoic Dianhydride (**Mc-MMAD**). **Mc-MMAD** is a covalent modifier being investigated for its potential to selectively inhibit the XYZ signaling pathway by targeting the kinase domain of Protein Kinase Z (PKZ). This guide includes key physicochemical data, detailed experimental protocols for its synthesis and biological evaluation, and diagrams illustrating its proposed signaling pathway and experimental workflows.

Core Structure and Chemical Properties

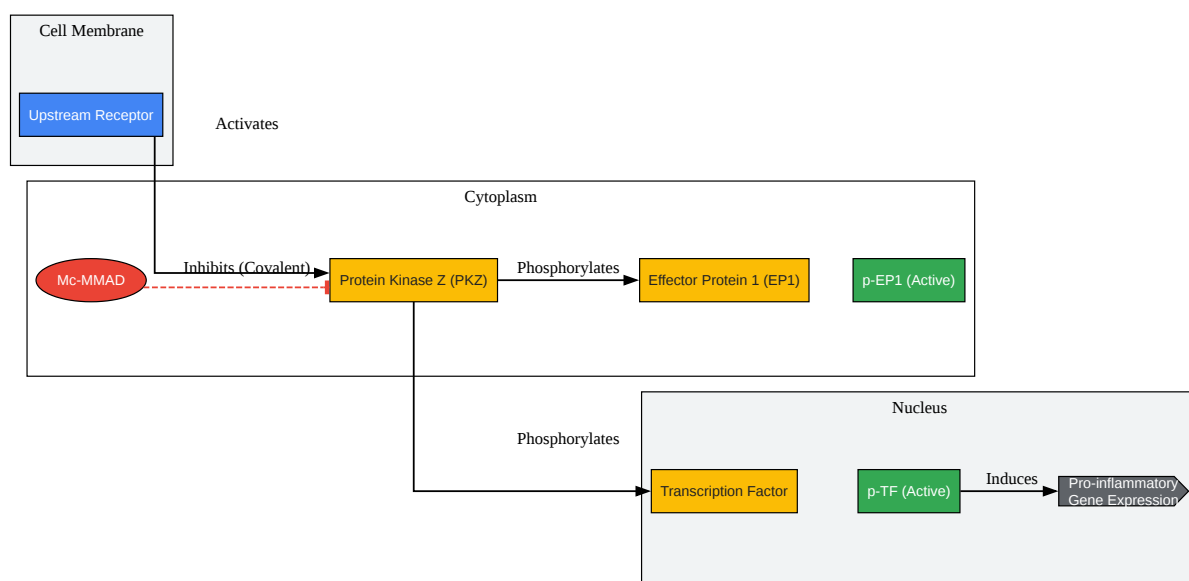
Mc-MMAD is characterized by a strained cage-like structure incorporating a reactive dianhydride moiety. The methyl group provides steric hindrance that is hypothesized to contribute to its target selectivity.

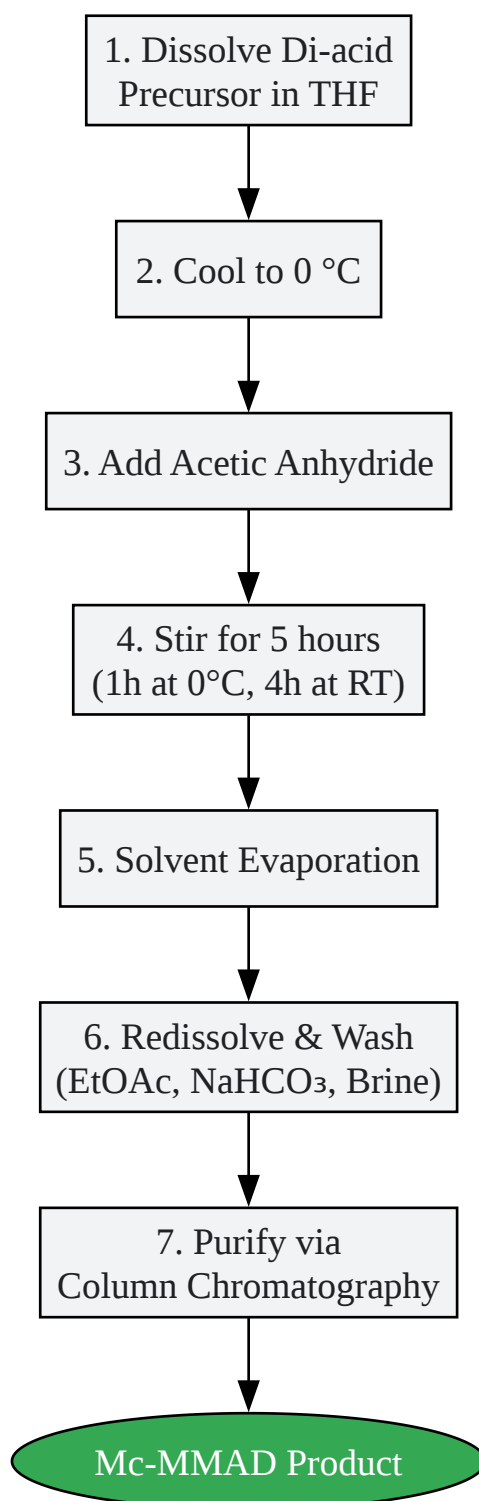
Table 1: Physicochemical and Pharmacokinetic Properties of **Mc-MMAD**

Property	Value
IUPAC Name	2,6-Dioxo-4-methyl-oxonane-3,5-dicarboxylate
Molecular Formula	C ₉ H ₈ O ₆
Molecular Weight	212.16 g/mol
Melting Point	178-181 °C
Solubility (PBS, pH 7.4)	1.2 mg/mL
LogP	1.5
pKa	4.8 (anhydride hydrolysis)
Plasma Half-life (mouse)	2.5 hours
Bioavailability (oral, mouse)	15%

Proposed Mechanism of Action and Signaling Pathway

Mc-MMAD is designed as a selective covalent inhibitor of Protein Kinase Z (PKZ), a critical node in the XYZ pro-inflammatory pathway. Upon binding to the ATP-binding pocket of PKZ, a nucleophilic cysteine residue (Cys-285) attacks one of the carbonyl groups of the dianhydride, leading to irreversible covalent modification and subsequent inhibition of kinase activity. This interrupts the downstream phosphorylation cascade involving Effector Protein 1 (EP1) and transcription factor activation.





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